5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide
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Overview
Description
5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C12H18BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, diethylamino, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
N,N-Diethylation: The brominated intermediate is then subjected to N,N-diethylation using diethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 5-amino-N,N-diethyl-2,4-dimethylbenzenesulfonamide or 5-thio-N,N-diethyl-2,4-dimethylbenzenesulfonamide can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Reactions: Acts as a reagent in various organic transformations.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and materials.
Catalysis: Explored as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The diethylamino group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 5-bromo-N,N-diethyl-2-methylbenzamide
- 4-bromo-N,N-dimethylaniline
Comparison:
- Structural Differences: While 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide has both bromine and sulfonamide groups, similar compounds may lack one of these functional groups, affecting their reactivity and applications.
- Reactivity: The presence of the sulfonamide group in this compound makes it more reactive in certain substitution reactions compared to its analogs.
- Applications: The unique combination of functional groups in this compound broadens its range of applications in chemical synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-11(13)9(3)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWNLVGPMSMOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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